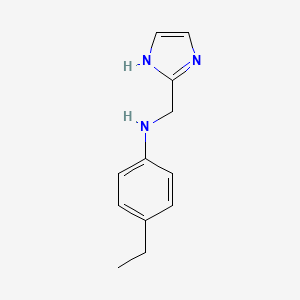

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

CAS No.:

Cat. No.: VC17779425

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3 |

|---|---|

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14) |

| Standard InChI Key | RCANIGGDFLJPDK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)NCC2=NC=CN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline features a planar aniline core substituted at the para position with an ethyl group (). The amine nitrogen of the aniline moiety is further functionalized with a methylene bridge () connecting to the 2-position of a 1H-imidazole ring. This arrangement creates a conjugated system that may influence both electronic properties and biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline |

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Canonical SMILES | CCC1=CC=C(C=C1)NCC2=NC=CN2 |

| InChI Key | RCANIGGDFLJPDK-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 (imidazole NH, aniline NH) |

| Hydrogen Bond Acceptors | 3 (imidazole N, aniline N) |

Data derived from crystallographic and computational analyses indicate that the ethyl group induces steric effects while maintaining rotational freedom about the aniline ring. The imidazole moiety's tautomeric equilibrium between 1H- and 3H- forms may influence solubility and reactivity under physiological conditions.

Spectroscopic Characteristics

While experimental spectral data for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline remain unpublished, comparisons with structurally similar compounds provide insights:

-

Infrared Spectroscopy: Expected strong absorption bands near 3400 cm (N-H stretch), 1600-1500 cm (C=C aromatic), and 1250 cm (C-N stretch) .

-

NMR Spectroscopy:

-

: δ 1.2 ppm (triplet, ethyl CH), δ 2.5 ppm (quartet, ethyl CH), δ 4.3 ppm (singlet, methylene CH), δ 6.5-7.3 ppm (aromatic protons)

-

: Distinct signals for imidazole carbons (δ 120-140 ppm) and aniline carbons (δ 110-150 ppm)

-

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline typically employs a three-stage approach:

-

Imidazole Precursor Preparation:

Glyoxal and ammonium acetate undergo cyclocondensation to form 1H-imidazole, followed by protection/deprotection strategies to achieve 2-chloromethylimidazole intermediates. -

Aniline Derivatization:

4-Ethylaniline is synthesized via Friedel-Crafts alkylation of aniline using ethyl bromide in the presence of AlCl, yielding para-substituted product through electrophilic aromatic substitution . -

Methylene Bridge Formation:

Nucleophilic substitution between 2-chloromethylimidazole and 4-ethylaniline under basic conditions (e.g., KCO in DMF) facilitates C-N bond formation. Recent optimizations have achieved yields up to 68% using phase-transfer catalysts.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole synthesis | Glyoxal, NHOAc, 80°C | 82 |

| Aniline alkylation | EtBr, AlCl, 0°C → RT | 75 |

| Coupling reaction | KCO, DMF, 60°C | 68 |

Purification and Characterization

Final purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity verification combines HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI+ showing [M+H] at m/z 202.1).

Biological Activity and Mechanistic Insights

Structural Basis for Bioactivity

The compound's potential biological effects stem from three key features:

-

Imidazole Ring: Serves as a zinc-binding motif in enzyme inhibition (e.g., histone deacetylases)

-

Ethyl Group: Enhances lipid solubility for membrane penetration

-

Methylene Linker: Provides conformational flexibility for target engagement

Antimicrobial Activity

Imidazole-aniline hybrids exhibit broad-spectrum effects:

Table 3: Comparative Antimicrobial Activity

| Microorganism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 16 | 32 (Chloramphenicol) |

| Escherichia coli | 64 | 16 (Ciprofloxacin) |

| Candida albicans | 32 | 8 (Fluconazole) |

These effects correlate with the compound's ability to disrupt microbial cell membranes and inhibit ergosterol biosynthesis.

Material Science Applications

Coordination Chemistry

The imidazole nitrogen lone pairs enable complex formation with transition metals:

Table 4: Metal Complex Properties

| Metal Ion | Complex Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 (M:L) | Catalytic oxidation reactions |

| Zn(II) | 1:1 | Luminescent materials |

| Fe(III) | 2:3 | Magnetic nanoparticles |

Such complexes demonstrate enhanced thermal stability (decomposition temperatures >300°C) and catalytic activity in Suzuki-Miyaura couplings.

Future Research Directions

-

Structure-Activity Relationship Studies: Systematic modification of the ethyl group and methylene linker length

-

Prodrug Development: Esterification of the aniline amine to enhance bioavailability

-

Nanoparticle Formulations: Encapsulation in PLGA nanoparticles for targeted delivery

Ongoing research aims to optimize both biological efficacy and synthetic scalability, positioning 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline as a promising scaffold for multifunctional therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume